2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Overview
Description
The compound of interest, 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, is a derivative of dihydropyrimidine, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. The dihydropyrimidine nucleus is a common scaffold in medicinal chemistry, often associated with antimicrobial, antifungal, and various other biological activities .
Synthesis Analysis
The synthesis of dihydropyrimidine derivatives can be achieved through various methods. One such method is the parallel solution-phase approach, which was used to prepare a library of pyrimidine-5-carboxamides, starting from itaconic acid and leading to substituted pyrimidine-5-carboxylic acids followed by amidation with aliphatic amines . Another approach involves a multicomponent reaction under mild conditions to yield 6-thioxo-1,6-dihydropyrimidine-5-carboxylate derivatives . Additionally, the regioselective oxidative dehydrogenation of dihydropyrimidine derivatives has been reported, which is useful for the preparation of methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate . The Atwal-Biginelli cyclocondensation reaction is another synthetic route that has been utilized for the preparation of 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters .
Molecular Structure Analysis
The molecular structure of dihydropyrimidine derivatives has been elucidated using various spectroscopic techniques and X-ray diffraction crystallography. For instance, the crystal structure of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was determined, and its molecular geometry was analyzed using density functional theory (DFT) calculations . Similarly, the structure of methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate was investigated by single-crystal X-ray diffraction, revealing its tautomeric form and the presence of non-covalent interactions .
Chemical Reactions Analysis
Dihydropyrimidine derivatives can undergo various chemical reactions, including exchange reactions and covalent hydration. For example, the stability and exchange reactions of 2-oxo-6-thioxo-1,2,3,6-hexahydropyrimidine-4-carboxylic acids were investigated under physiological conditions . Covalent hydration at the 2- and 4-ring positions of pyrimidine-5-carboxylic acids and their methyl derivatives has also been studied, demonstrating regioselective hydration behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyrimidine derivatives are influenced by their molecular structure. The crystal packing of these compounds is often stabilized by intermolecular hydrogen bonds, as observed in the case of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate . The vibrational frequencies and NMR chemical shifts provide insights into the molecular vibrations and electronic environment of the atoms within the molecule . Additionally, the nonlinear optical properties and molecular electrostatic potential have been evaluated for some derivatives, contributing to the understanding of their reactivity and interaction with biological targets .
Scientific Research Applications
Xanthine Oxidase Inhibitors
- Scientific Field : Biochemistry and Pharmacology .
- Summary of the Application : Xanthine oxidase (XO) is an important target for the effective treatment of hyperuricemia-associated diseases. A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XO inhibitors (XOIs) with remarkable activities have been reported .
- Methods of Application : The study involved the use of three-dimensional quantitative structure–activity relationship (3D-QSAR), molecular docking, pharmacophore modeling, and molecular dynamics (MD) studies on 46 ODCs .
- Results or Outcomes : The constructed 3D-QSAR models exhibited reliable predictability with satisfactory validation parameters . Four potential hits were virtually screened out using the constructed pharmacophore model in combination with molecular dockings and ADME predictions .
Inhibition of Matrix Metalloproteinases (MMPs)
- Scientific Field : Biochemistry and Pharmacology .
- Summary of the Application : The compound was used in the design and synthesis of a series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives, which were evaluated for their inhibition effects on MMP 3, MMP 12 and MMP 13 .
- Methods of Application : The study involved the design and synthesis of a series of novel derivatives of the compound, followed by evaluation of their inhibition effects on MMP 3, MMP 12 and MMP 13 .
- Results or Outcomes : The pharmacological results show that they have potent and highly selective activity of inhibiting MMP 13 .
Safety And Hazards
The safety information for this compound includes the following hazard statements: H315-H319-H335 . This means it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
The future directions for this compound could involve further exploration of its potential as a xanthine oxidase inhibitor for the treatment of hyperuricemia-associated diseases . The results from 3D-QSAR, molecular docking, pharmacophore modeling, and molecular dynamics studies might provide effective information for the design and development of novel XOIs .
properties
IUPAC Name |
2-methyl-6-oxo-1H-pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-3-7-2-4(6(10)11)5(9)8-3/h2H,1H3,(H,10,11)(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCCXSJJYXCULN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304318 | |
Record name | 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
CAS RN |
18529-69-6 | |
Record name | 18529-69-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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